H-Asp-AMC

説明

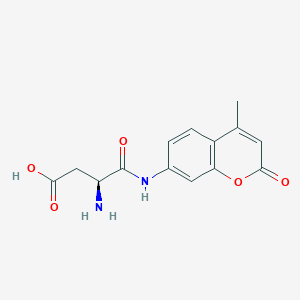

Structure

3D Structure

特性

IUPAC Name |

(3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c1-7-4-13(19)21-11-5-8(2-3-9(7)11)16-14(20)10(15)6-12(17)18/h2-5,10H,6,15H2,1H3,(H,16,20)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAGPGZSFBVEQMU-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955279 | |

| Record name | 3-Amino-4-hydroxy-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336616-48-9 | |

| Record name | 3-Amino-4-hydroxy-4-[(4-methyl-2-oxo-2H-1-benzopyran-7-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Principles of H Asp Amc As a Fluorogenic Substrate in Academic Assays

Fluorogenic Mechanism of 7-Amino-4-Methylcoumarin (B1665955) (AMC) Release

The fluorogenic mechanism of H-Asp-AMC is centered on the properties of the AMC moiety. In the intact this compound molecule, the fluorescence of AMC is significantly quenched due to its conjugation to the aspartic acid residue, typically through an amide bond between the carboxyl group of aspartic acid and the amino group of AMC. iris-biotech.desigmaaldrich.com This quenching results in low fluorescence emission from the substrate itself. iris-biotech.de

Enzymatic hydrolysis of the amide bond linking aspartic acid and AMC liberates the free 7-amino-4-methylcoumarin molecule. iris-biotech.desigmaaldrich.com Free AMC is highly fluorescent, exhibiting a significant increase in fluorescence intensity compared to the quenched, conjugated form. iris-biotech.de This drastic increase in fluorescence upon cleavage forms the basis of fluorometric assays using this compound, allowing for sensitive and continuous monitoring of enzyme activity. iris-biotech.desigmaaldrich.commdpi.com

Spectroscopic Characteristics of this compound and Free AMC for Research Applications

The distinct spectroscopic characteristics of this compound and free AMC are crucial for designing and performing fluorometric assays. The difference in their excitation and emission spectra, as well as their fluorescence quantum yields, enables the detection and quantification of enzymatic activity.

The optimal excitation and emission wavelengths for this compound and free AMC differ significantly. When AMC is conjugated to aspartic acid (in this compound), its excitation and emission wavelengths are generally shorter. iris-biotech.de Upon enzymatic cleavage and release, free AMC exhibits red-shifted excitation and emission maxima, along with a substantial increase in fluorescence intensity. iris-biotech.de

Reported excitation and emission maxima for free AMC vary slightly depending on the source and conditions, but they typically fall within the blue region of the spectrum. sigmaaldrich.comaatbio.comeurogentec.comcaymanchem.comfluorofinder.commerckmillipore.com

Here is a summary of typical spectroscopic data:

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) |

| This compound | (Quenched, typically shorter than free AMC) | (Quenched, typically shorter than free AMC) |

| Free AMC | 341-351 aatbio.comeurogentec.comfluorofinder.commerckmillipore.com | 430-445 aatbio.comeurogentec.comcaymanchem.comfluorofinder.commerckmillipore.com |

Note: The fluorescence of the AMC-amide substrate is very weak, and specific excitation/emission wavelengths for this compound itself are often not explicitly provided as the assay focuses on the released, highly fluorescent free AMC. iris-biotech.de

Fluorescence quantum yield (Φ) is a critical parameter in enzymatic studies using fluorogenic substrates. It is defined as the ratio of the number of photons emitted as fluorescence to the number of photons absorbed. jasco-global.comhoriba.com Quantum yield provides a measure of the fluorescence efficiency of a molecule. jasco-global.comhoriba.com

In the context of this compound, the fluorescence quantum yield of the intact substrate is significantly lower than that of free AMC. This difference is fundamental to the fluorogenic nature of the assay; the enzymatic cleavage event transforms a low-quantum-yield species into a high-quantum-yield species, resulting in a measurable increase in fluorescence.

Excitation and Emission Wavelengths for Assay Design

Enzymatic Cleavage Mechanism and Substrate Recognition

This compound functions as a substrate for enzymes, primarily proteases, that can hydrolyze the amide bond between the aspartic acid residue and the AMC fluorophore. iris-biotech.desigmaaldrich.com The enzymatic cleavage mechanism involves the enzyme's active site recognizing the substrate and catalyzing the hydrolysis reaction, leading to the release of free AMC.

For enzymes that utilize this compound as a substrate, the aspartic acid residue typically occupies a specific position within the enzyme's substrate recognition site. For instance, caspases, a class of proteases involved in apoptosis, are known to cleave substrates after an aspartic acid residue. thermofisher.comnih.govbdbiosciences.com this compound, or peptides containing an Asp-AMC sequence, can serve as substrates for such enzymes, allowing researchers to monitor their activity. nih.govbdbiosciences.com

The specificity of enzymatic cleavage is determined by the enzyme's substrate recognition site, which interacts with specific amino acid residues in the substrate. researchgate.net In the case of this compound, the enzyme must recognize the aspartic acid moiety and the adjacent amide bond to catalyze the release of AMC. iris-biotech.desigmaaldrich.com Research findings indicate that while some enzymes readily cleave substrates containing Asp-AMC, others may exhibit different specificities or be unable to process substrates if the aspartic acid is modified or in an unusual configuration, such as isoaspartate. researchgate.net

The use of this compound and related peptide-AMC substrates allows for the rapid profiling of protease specificity by measuring the rate of AMC release from different substrates. nih.gov

Chemical Synthesis and Research Grade Purity Assessment of H Asp Amc

Chemical Synthesis Routes for H-Asp-AMC Derivatives

The synthesis of this compound derivatives typically involves forming an amide bond between the carboxyl group of aspartic acid (or a peptide containing aspartic acid) and the amine group of 7-amino-4-methylcoumarin (B1665955) (AMC). sigmaaldrich.com The poor nucleophilicity of the AMC amine group presents a challenge in this synthesis. sigmaaldrich.com

One common strategy involves first creating the AMC derivative of the C-terminal amino acid residue, followed by fragment condensation or stepwise elongation to build the peptide chain. sigmaaldrich.com This approach, however, is not easily adaptable to solid-phase synthesis methods, which are widely used for peptide synthesis and the creation of enzyme substrate libraries. sigmaaldrich.com

To overcome these limitations, pre-loaded resins with amino acid-AMC derivatives have been developed. sigmaaldrich.commerckmillipore.com For instance, Fmoc-Asp(Wang resin)-AMC allows for the direct synthesis of peptide-AMCs using Fmoc solid-phase peptide synthesis (SPPS) protocols. sigmaaldrich.commerckmillipore.com In this method, the Fmoc protecting group is removed from the resin-bound amino acid, and subsequent amino acids are coupled using activating reagents such as PyBOP® or TBTU. sigmaaldrich.commerckmillipore.com Following peptide assembly, cleavage with trifluoroacetic acid (TFA) releases the peptide-AMC directly from the solid support. sigmaaldrich.commerckmillipore.com This approach is particularly useful for synthesizing peptides where aspartic acid is the C-terminal residue, as aspartic acid occurs at the P1 position of endogenous substrates for certain proteases, including caspases. merckmillipore.com

Another reported method for synthesizing aminoacyl-AMC derivatives involves the in situ formation of a selenocarboxylate intermediate of protected amino acids, followed by non-nucleophilic amidation with an azide. This method has been shown to yield aminoacyl-AMC derivatives in excellent yields and is compatible with common amino acid and peptide protecting groups. researchgate.net

Purification Methodologies for Research Purity

Achieving high purity is essential for research-grade this compound and its derivatives to avoid interference from impurities in sensitive biochemical assays. Various chromatographic techniques are employed for this purpose. proteogenix.science

High-Performance Liquid Chromatography (HPLC) for this compound Purification

High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is a widely used and effective technique for purifying synthetic peptides and amino acid derivatives like this compound. proteogenix.scienceresearchgate.net HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile phase under high pressure. asccollegekolhar.in In RP-HPLC, the stationary phase is typically hydrophobic, and separation is based on hydrophobic interactions between the analyte and the stationary phase. creative-proteomics.com

The purification of crude this compound or its peptide derivatives often involves loading the sample onto an HPLC column and eluting with a gradient of solvents. researchgate.net For instance, a common mobile phase system for peptide purification by RP-HPLC uses a gradient of acetonitrile (B52724) (ACN) in water, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid. researchgate.net The specific gradient profile (e.g., starting and ending concentrations of ACN, gradient time) is optimized based on the properties of the target compound and the impurities present. researchgate.net Fractions containing the purified this compound or derivative are collected based on detection signals, typically from a UV detector or a fluorescence detector (benefiting from the AMC moiety's fluorescence). researchgate.net

Research findings often report using HPLC to achieve high purity levels for AMC-labeled peptides, with purities often exceeding 95% or even 98% as determined by HPLC analysis. mybiosource.comsigmaaldrich.com

Other Chromatographic Techniques for Purity Enhancement

In addition to HPLC, other chromatographic techniques can be employed for the purification and purity enhancement of this compound and its derivatives, often as complementary steps or for specific purification challenges. These techniques separate compounds based on different principles:

Size-Exclusion Chromatography (SEC): Also known as gel filtration chromatography, SEC separates molecules based on their size as they pass through a porous stationary phase. creative-proteomics.com Larger molecules elute faster as they cannot enter the pores, while smaller molecules penetrate the pores and have a longer path through the column. SEC can be useful for removing larger impurities like aggregated peptides or proteins. creative-proteomics.com

Ion-Exchange Chromatography (IEC): IEC separates compounds based on their charge. asccollegekolhar.increative-proteomics.com The stationary phase contains charged functional groups that interact with oppositely charged molecules in the sample. asccollegekolhar.increative-proteomics.com Depending on the net charge of the this compound derivative at a given pH, either cation exchange (for positively charged compounds) or anion exchange (for negatively charged compounds) chromatography can be used. asccollegekolhar.increative-proteomics.com This technique is particularly useful for separating molecules with different charge properties, which can include desired products and certain types of impurities. creative-proteomics.comresearchgate.net

Affinity Chromatography: This technique utilizes the specific binding affinity between a target molecule and a ligand immobilized on the stationary phase. creative-proteomics.com While less commonly applied directly to this compound itself unless it's part of a larger molecule with a specific binding tag, affinity chromatography is a powerful tool for purifying biomolecules, including enzymes that might be used in studies involving this compound as a substrate. creative-proteomics.com

The choice of chromatographic technique or a combination of techniques depends on the nature of the crude product, the impurities present, and the desired level of purity.

Purity Assessment Techniques for Research-Grade this compound

Confirming the purity and structural integrity of research-grade this compound and its derivatives is paramount for reliable experimental results. Several analytical techniques are routinely used for this assessment. sigmaaldrich.com

Mass Spectrometry for Compound Integrity

Mass Spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. bachem.com For this compound and its derivatives, MS is crucial for confirming the correct molecular weight and verifying the presence of the intact molecule. bachem.com

Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly coupled with HPLC (HPLC-ESI-MS) for the analysis of peptides and other relatively polar molecules. researchgate.net This hyphenated technique allows for the separation of components in a mixture by HPLC followed by their detection and mass analysis by MS. researchgate.net By analyzing the mass spectrum of the peak corresponding to this compound in the chromatogram, researchers can confirm its molecular weight and assess its purity by identifying and quantifying any impurities with different molecular masses. researchgate.net High-resolution MS can provide more precise mass measurements, allowing for the determination of the elemental composition and differentiation of compounds with similar nominal masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structural information of organic molecules, including this compound and its derivatives. researchgate.netwikipedia.org NMR provides information about the types and connectivity of atoms within a molecule by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H NMR) and carbon (¹³C NMR). wikipedia.orglibretexts.org

NMR spectroscopy is also used to assess the purity of a sample by identifying signals from impurities. researchgate.net The relative intensity of impurity signals compared to the signals of the target compound can be used to estimate the level of impurities. researchgate.net For research-grade materials, NMR is essential for confirming that the synthesized compound has the correct structure and is free from significant structural impurities.

Application of H Asp Amc in Enzymatic Activity Profiling

General Principles of H-Asp-AMC-Based Fluorometric Enzyme Assays

The general principle of this compound-based fluorometric enzyme assays involves incubating the enzyme with the this compound substrate under controlled reaction conditions. eur.nlmdpi.commdpi.com As the enzyme cleaves this compound, the fluorescent AMC molecule is released into the solution. iris-biotech.desigmaaldrich.com The fluorescence intensity of the reaction mixture is monitored over time using a fluorometer. asm.orgsigmaaldrich.commdpi.com The rate of increase in fluorescence is a measure of the enzyme's activity. sigmaaldrich.combiorxiv.org This method is highly sensitive, allowing for the detection of low enzyme concentrations and reaction rates. sigmaaldrich.comnih.gov The low fluorescence of the intact this compound substrate minimizes interference with the detection of the released AMC product. iris-biotech.de

Assay Development and Optimization for Specific Enzymes

Developing and optimizing this compound-based assays for specific enzymes requires careful consideration of several factors to ensure accuracy and sensitivity. This includes determining the optimal substrate and enzyme concentrations, as well as appropriate buffer conditions. nih.govmdpi.comsci-hub.se For instance, in the case of Aspartylglucosaminidase (AGA), an optimized method for measuring its activity in human serum samples using Asp-AMC as a substrate was developed and validated. mdpi.comresearchgate.net This involved evaluating assay linearity, sensitivity, and reproducibility in different biological matrices. researchgate.net Optimization may also involve addressing potential interfering factors and matrix effects, especially when working with complex biological samples like serum or cell lysates. mdpi.commdpi.comnih.gov The choice of excitation and emission wavelengths is also critical to maximize the signal-to-background ratio. nih.govmdpi.com

Reaction Condition Parameters (pH, Temperature, Incubation Time)

Optimal reaction conditions, including pH, temperature, and incubation time, are crucial for maximizing enzyme activity and ensuring reliable assay results. bapeks.com The optimal pH for an enzyme assay using an AMC-based substrate can vary depending on the specific enzyme being studied. For example, while free AMC fluorescence is relatively constant between pH 4 and 10.7, the stability of the Asp-AMC substrate might be affected at higher pH values. eur.nl Studies have shown that different enzymes have distinct pH optima for activity. asm.orgelifesciences.org Temperature also plays a significant role, with most enzymatic reactions having an optimal temperature for activity, often around 37°C for human enzymes. eur.nlasm.orgmdpi.commdpi.com Incubation time should be optimized to ensure that the reaction is within the linear range of product formation and that sufficient fluorescence signal is generated for accurate measurement. eur.nlsigmaaldrich.commdpi.com Prolonged incubation times can be used to detect low enzyme activities, provided the reaction remains linear over that period. mdpi.com

Kinetic Analysis Using this compound Substrate

This compound serves as a valuable substrate for conducting enzyme kinetic analysis, providing insights into the enzyme's catalytic mechanism and its interaction with the substrate. By measuring the initial reaction rates at varying substrate concentrations, key kinetic parameters can be determined. biorxiv.orgnih.govescholarship.org

Enzyme Inhibition Kinetics Studies with this compound

This compound is also a valuable tool for studying enzyme inhibition kinetics. iris-biotech.deeur.nlmdpi.comanaspec.comnih.govelifesciences.orgnih.gov Inhibitors are molecules that reduce the catalytic activity of an enzyme. By performing enzyme assays with this compound in the presence of varying concentrations of an inhibitor, the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibitor's affinity (Ki) can be determined. researchgate.netbbrc.in

Inhibition studies typically involve measuring the enzyme activity with a fixed concentration of enzyme and varying concentrations of both the this compound substrate and the inhibitor. nih.gov The resulting initial rate data are then analyzed using appropriate kinetic models to determine the inhibition parameters. nih.gov For example, non-linear regression analysis can be used to fit the data to equations that describe different types of inhibition. nih.gov this compound's fluorogenic nature makes it suitable for high-throughput screening of potential enzyme inhibitors, as the assay can be easily miniaturized and automated. anaspec.comnih.gov

Studies have utilized AMC-based substrates, including those with aspartic acid residues, to investigate the inhibition of various proteases and other enzymes. bbrc.innih.govpubcompare.ai The ability to continuously monitor the reaction in real-time through fluorescence measurement is a significant advantage in inhibition kinetics studies, allowing for detailed analysis of the inhibitor's effects on the enzyme's catalytic rate. nih.gov

Determination of IC50 and Ki Values

The application of this compound as a fluorogenic substrate is instrumental in determining the potency of enzyme inhibitors, quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values. The IC50 represents the concentration of an inhibitor required to reduce the maximal enzymatic activity by 50% under a specific set of experimental conditions, including fixed substrate concentration.

To determine the IC50 using this compound, enzyme assays are conducted in the presence of a constant concentration of the substrate and varying concentrations of the inhibitor. The rate of substrate hydrolysis (indicated by the increase in AMC fluorescence) is measured for each inhibitor concentration. The resulting data, plotting the enzyme activity (often expressed as a percentage of the uninhibited control activity) against the logarithm of the inhibitor concentration, typically yields a sigmoidal dose-response curve. The IC50 value is then determined as the inhibitor concentration at the inflection point of this curve, corresponding to 50% inhibition.

While IC50 values provide a useful measure of inhibitor potency under specific assay conditions, the Ki value is a more fundamental measure of inhibitor binding affinity to the enzyme, representing the dissociation equilibrium constant of the enzyme-inhibitor complex. For reversible inhibitors, the Ki value can be calculated from the experimentally determined IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + ([S] / Km))

where [S] is the concentration of the substrate (this compound in this case) used in the IC50 determination, and Km is the Michaelis constant of the enzyme for this compound. The Km value represents the substrate concentration at which the reaction velocity is half of the maximal velocity (Vmax) and is a measure of the enzyme's affinity for the substrate. Determining the Km for this compound typically involves measuring the initial reaction rates at various substrate concentrations while keeping the enzyme concentration constant and fitting the data to the Michaelis-Menten equation.

By utilizing this compound in conjunction with these kinetic analyses, researchers can quantitatively assess the potency of compounds designed to inhibit enzymes that cleave after aspartic acid, providing crucial data for drug discovery and development efforts.

Elucidation of Inhibition Mechanisms (Competitive, Non-Competitive, Uncompetitive)

Beyond simply quantifying inhibitor potency, this compound can be used as a tool to elucidate the mechanism by which an inhibitor interacts with an enzyme (e.g., competitive, non-competitive, or uncompetitive inhibition). These mechanisms are distinguished by how the inhibitor affects the enzyme's kinetic parameters, Km and Vmax.

To determine the type of inhibition, enzyme kinetic experiments are performed using this compound as the substrate at various fixed concentrations, and for each substrate concentration, the reaction rate is measured in the presence of different fixed concentrations of the inhibitor. The data obtained from these experiments, which include reaction velocity as a function of substrate concentration at different inhibitor concentrations, can be analyzed using graphical methods such as Lineweaver-Burk plots, Eadie-Hofstee plots, or Hanes-Woolf plots, or more accurately, by non-linear regression analysis.

Competitive Inhibition: In competitive inhibition, the inhibitor binds reversibly to the free enzyme at the substrate-binding site, competing with the substrate for binding. This typically results in an increase in the apparent Km value for the substrate (this compound) while the Vmax remains unchanged. On a Lineweaver-Burk plot, competitive inhibition is characterized by lines with different slopes but a common y-intercept.

Uncompetitive Inhibition: Uncompetitive inhibitors bind only to the enzyme-substrate complex. This type of inhibition affects both Km and Vmax, decreasing both values proportionally. On a Lineweaver-Burk plot, uncompetitive inhibition is represented by parallel lines with different y-intercepts.

Non-Competitive Inhibition (Mixed Inhibition): Non-competitive inhibitors can bind to both the free enzyme and the enzyme-substrate complex at a site distinct from the substrate-binding site. Pure non-competitive inhibition (a special case of mixed inhibition) affects only the Vmax, decreasing it, while the Km remains unchanged. Mixed inhibition, more generally, alters both Km and Vmax. On a Lineweaver-Burk plot, non-competitive or mixed inhibition typically results in lines that intersect at a point between the y-axis and the x-axis.

By systematically varying the concentrations of both this compound and the inhibitor and analyzing the resulting kinetic data, researchers can determine the specific mechanism of inhibition. This mechanistic information is crucial for understanding how inhibitors interact with their target enzymes and for the rational design of more effective and selective therapeutic agents. The fluorogenic nature of this compound facilitates these detailed kinetic studies by providing a continuous and sensitive readout of enzyme activity.

H Asp Amc in the Research of Specific Enzyme Classes

Caspase Family Proteases and H-Asp-AMC Substrate Utilization

Caspases are a family of cysteine proteases that play crucial roles in apoptosis and inflammation. promega.ee A hallmark of caspases is their stringent requirement for cleavage after an aspartic acid residue in their substrates. promega.eeresearchgate.net Fluorogenic substrates incorporating the AMC group, such as this compound and particularly tetrapeptides ending in Asp-AMC, are widely used to measure caspase activity. researchgate.netaacrjournals.org

Substrate Specificity for Caspase Isoforms

While caspases share a preference for Asp at the P1 position (the amino acid immediately preceding the cleavage site), the residues at the P4, P3, and P2 positions significantly influence substrate specificity and differentiate between caspase isoforms. researchgate.netmdpi.com For instance, caspase-3 and caspase-7, key effector caspases in apoptosis, exhibit optimal activity with substrates containing the tetrapeptide sequence Asp-Glu-Val-Asp (DEVD). mdpi.comanaspec.comeurogentec.com Accordingly, Ac-DEVD-AMC is a commonly used fluorogenic substrate for monitoring caspase-3/7 activity. mdpi.comanaspec.comeurogentec.com Other caspase isoforms have different preferred recognition motifs. Group I caspases (caspases 1, 4, and 5) prefer the sequence WEHD, while Group III caspases (6, 8, and 9) prefer (L/V)EXD. researchgate.net The similarity in specificity profiles between caspase-3 and caspase-7 is notable, being virtually indistinguishable in some studies using positional scanning synthetic combinatorial libraries. researchgate.net

Monitoring Caspase Activity in Apoptosis Research (excluding clinical data)

The activation of caspases is a central biochemical event in apoptosis. aacrjournals.orgresearchgate.net Fluorogenic substrates like this compound derivatives, particularly those with optimized sequences for specific caspases (e.g., Ac-DEVD-AMC for caspase-3/7), are extensively used to monitor caspase activity in research settings investigating the mechanisms of apoptosis. aacrjournals.orgmdpi.comanaspec.comeurogentec.comresearchgate.net The increase in fluorescence upon cleavage of these substrates provides a real-time or endpoint measurement of caspase activity in cell lysates or in vitro assays. researchgate.netaacrjournals.orgmdpi.com This allows researchers to assess the activation of specific caspases in response to various pro-apoptotic stimuli or in different cellular contexts. aacrjournals.orgresearchgate.net For example, studies have shown increased caspase-3-like protease activity, measured by AMC release from tetrapeptide substrates, in rat mammary tumors and human breast cancer cell lines undergoing apoptosis induced by tamoxifen (B1202) and its metabolites. aacrjournals.org While this compound itself may not be the most selective substrate for specific caspases compared to tetrapeptide derivatives, the principle of using Asp-AMC-based substrates to detect the characteristic Asp-cleavage activity is fundamental to many caspase assays in apoptosis research. promega.eeresearchgate.net It is important to note that some studies indicate potential cross-reactivity of caspase substrates with other proteases like the proteasome, which also possesses caspase-like activity, necessitating careful experimental design and controls when interpreting results. caymanchem.compromega.ee

Aspartyl Peptidases and this compound Applications

Aspartyl peptidases are a diverse group of enzymes that hydrolyze peptide bonds, often with a preference for aspartic acid residues. This compound and similar substrates have been instrumental in studying the activity of several aspartyl peptidases.

Glycosylasparaginase Activity Assessment

Glycosylasparaginase (AGA), also known as aspartylglucosaminidase, is a lysosomal enzyme that cleaves the N-glycosidic bond between asparagine and N-acetylglucosamine in glycoproteins. utupub.fi Defective AGA activity leads to aspartylglycosaminuria (AGU), a lysosomal storage disorder. utupub.fi this compound (sometimes referred to as Asp-AMC) is a sensitive and specific fluorometric substrate used to assay glycosylasparaginase activity. utupub.figlpbio.commdpi.com The assay measures the release of fluorescent AMC upon cleavage by AGA. utupub.fi This method has been used in research to assess AGA activity in biological samples, such as cell lysates, including those from AGU patient cells, to understand the enzymatic deficiency in the disorder and evaluate potential therapeutic interventions. utupub.fimdpi.comresearchgate.net While higher substrate concentrations (0.5-1.5 mM) were used in earlier protocols, more recent studies have utilized lower concentrations (e.g., 12.5 µM or 25 µM) and longer incubation times to improve the accuracy of measurements, particularly in samples with very low enzyme activity. mdpi.comresearchgate.net

β-Aspartyl Dipeptidase Studies

β-Aspartyl dipeptidase is an enzyme that cleaves dipeptides containing a β-aspartyl linkage. This compound has been reported as a substrate for β-aspartyl dipeptidase. glpbio.comglpbio.com This indicates its utility in the biochemical characterization and study of this specific peptidase activity. Research utilizing this compound in this context helps to understand the substrate specificity and function of β-aspartyl dipeptidase.

Other Proteases and Peptidases Studied with this compound (e.g., Cathepsins, SUMO Specific Proteases)

This compound has been employed as a substrate to investigate the activity and specificity of a range of proteases and peptidases beyond the scope of more common targets. These include members of the cathepsin family, SUMO-specific proteases (SENPs), caspases, and other enzymes like furin and deubiquitinating enzymes (DUBs).

Cathepsins

Cathepsins are a group of proteases found in lysosomes, playing roles in protein degradation and processing. While some studies utilize substrates like Z-Phe-Arg-AMC or Z-Arg-Arg-AMC for cathepsin activity, this compound has also been explored, particularly in the context of specific cathepsins or for evaluating aminopeptidase (B13392206) activity. For instance, Cathepsin H functions as an aminopeptidase and its activity has been assayed using fluorogenic amino acid substrates linked to AMC, including Asp-MCA (Asp-AMC). nih.gov Studies characterizing cathepsin activity in various biological contexts, such as in shrimp during storage, often employ cathepsin assay kits, which may utilize AMC-conjugated substrates. researchgate.net Research has also focused on developing more specific substrates for individual cathepsins, highlighting the need for careful substrate selection when studying this diverse enzyme family. acs.org

SUMO Specific Proteases (SENPs)

SUMO-specific proteases (SENPs) are cysteine proteases responsible for processing SUMO precursors and deconjugating SUMO from target proteins, crucial steps in the SUMOylation pathway. nih.gov While SUMO-AMC substrates (SUMO1-AMC, SUMO2-AMC) are commonly used to monitor SENP activity, reflecting the C-terminus of mature SUMO isoforms, other AMC-conjugated substrates can also be relevant in understanding the broader substrate preferences of these enzymes. ubiqbio.comacs.org Studies have shown that different SENP family members exhibit distinct substrate specificities and subcellular localizations. nih.gov For example, USPL1, a SUMO isopeptidase, has shown activity towards SUMO-AMC substrates. embopress.org The use of fluorogenic substrates like AMC conjugates is a standard method for measuring the activity of deSUMOylating enzymes. ubiqbio.com

Caspases

Caspases are a family of cysteine proteases that play critical roles in apoptosis, inflammation, and other cellular processes. While specific tetrapeptide AMC substrates like Ac-DEVD-AMC are widely used for Caspase-3 and Ac-YVAD-AMC for Caspase-1, reflecting their specific cleavage preferences, the general utility of AMC-conjugated substrates extends to caspase research. abbexa.comabbexa.com Although this compound itself might not be the primary substrate for all caspases, the principle of using AMC release to monitor activity is fundamental in caspase assays. Research characterizing caspase activity in different organisms, such as in the archaeon Haloferax volcanii, has involved testing the hydrolysis of various AMC-linked substrates, including Asp-AMC, to understand their protease specificity. nih.gov

Other Proteases and Peptidases

Beyond cathepsins, SENPs, and caspases, this compound or related AMC-conjugated substrates have been used in the study of other proteolytic enzymes. Furin, a serine protease involved in processing various precursor proteins, is often studied using AMC-conjugated substrates, although substrates with different peptide sequences are typically preferred based on furin's specific recognition motif (Arg-Xaa-Lys/Arg-Arg↓). acs.orgresearchgate.net However, the use of AMC as a leaving group for fluorogenic detection is a common principle in assays for furin and other proprotein convertases. researchgate.netuni-marburg.de Deubiquitinating enzymes (DUBs), which cleave ubiquitin from proteins, are another class of enzymes where the release of a fluorophore, potentially including AMC in some assay formats, can be used to measure activity, although DUB substrates typically involve ubiquitin or ubiquitin-like modifiers. researchgate.netharvard.eduharvard.eduresearchgate.net

The application of this compound and other AMC-conjugated substrates across these diverse enzyme classes underscores the versatility of this fluorogenic detection method in protease and peptidase research. The specific peptide sequence conjugated to AMC dictates the enzyme specificity, allowing researchers to probe the activity of a wide array of proteolytic enzymes.

H Asp Amc in High Throughput Screening Hts Methodologies

Development of H-Asp-AMC-Based HTS Assays

The development of this compound-based HTS assays revolves around coupling the enzymatic activity of interest to the cleavage of this fluorogenic substrate. This compound has been identified as a sensitive and specific substrate for certain enzymes, notably glycosylasparaginase and β-aspartyl dipeptidase thegoodscentscompany.comfishersci.ca.

For enzymes that naturally cleave a peptide bond where aspartic acid is the C-terminal residue, or enzymes that can be engineered or adapted to accept such a substrate, this compound serves as a direct fluorogenic indicator of their activity. The assay is typically configured by incubating the enzyme with this compound in a suitable buffer system within microplate wells. As the enzyme cleaves the substrate, the concentration of free AMC increases over time, leading to a proportional increase in fluorescence signal.

Optimizing an this compound-based assay for HTS involves several critical steps to ensure robustness, sensitivity, and compatibility with automated systems. These include determining optimal substrate and enzyme concentrations, reaction time, pH, temperature, and buffer composition to achieve a high signal-to-background ratio and low variability (Z' factor) fishersci.pt. The fluorescence intensity of both Asp-AMC and AMC can be influenced by the reaction medium, necessitating careful optimization for specific assay conditions, including those involving biological samples h-its.org.

Screening for Enzyme Modulators (Activators and Inhibitors)

This compound-based assays are well-suited for screening large libraries of compounds to identify potential enzyme modulators, including activators and inhibitors nih.gov. In a typical screening campaign, test compounds are added to the assay wells containing the enzyme and this compound substrate. The enzymatic reaction is then allowed to proceed, and the fluorescence generated by the released AMC is measured.

Compounds that inhibit the enzyme's activity will result in reduced cleavage of this compound and, consequently, lower fluorescence intensity compared to control wells without inhibitors. Conversely, enzyme activators would lead to increased fluorescence. By comparing the fluorescence signal in the presence of test compounds to that in control wells (e.g., containing only buffer and substrate, or enzyme and substrate without modulators), the effect of each compound on enzyme activity can be determined.

This approach allows for the rapid identification of "hit" compounds that show a desired modulating effect. Further dose-response experiments can then be conducted using the this compound assay to determine the potency of these hits (e.g., IC₅₀ for inhibitors or EC₅₀ for activators). The sensitivity of fluorescence detection with AMC allows for the use of low substrate concentrations, which can be advantageous for identifying potent inhibitors nih.govnih.gov.

Automation and Miniaturization of this compound Assays for Research

The characteristics of this compound-based fluorescence assays make them highly compatible with the automation and miniaturization requirements of modern HTS platforms fishersci.ptwikipedia.orgnih.govbindingdb.org. HTS relies on performing a large number of assays simultaneously in a short period, which is achieved through the use of robotic systems for liquid handling and high-density microplates (e.g., 96, 384, or 1536 wells) fishersci.ptwikipedia.orgomicsdi.orgciteab.com.

Fluorescence detection is a non-radioactive and highly sensitive method that can be easily implemented in automated plate readers nih.govnih.gov. The increase in fluorescence upon cleavage of this compound provides a simple and direct readout that can be measured rapidly across multiple wells of a microplate.

Advanced Methodologies and Novel Academic Applications of H Asp Amc

Integration with Other Biochemical and Biophysical Assays (e.g., FTIR spectroscopy, FRET)

H-Asp-AMC and related AMC-labeled substrates are frequently integrated into various biochemical and biophysical assay formats to gain deeper insights into enzyme kinetics, activity, and interactions. The fundamental principle relies on the fluorogenic nature of the AMC group, where its release upon enzymatic cleavage results in a measurable fluorescence signal iris-biotech.denih.govmerckmillipore.com. This allows for real-time monitoring of enzyme activity in solution.

Fluorescence Resonance Energy Transfer (FRET) is a biophysical technique that can be coupled with the use of AMC-labeled probes. FRET involves the non-radiative transfer of energy from a donor fluorophore to an acceptor molecule when they are in close proximity iris-biotech.de. In the context of enzyme assays, a FRET-based substrate might incorporate both a donor fluorophore and an acceptor (often a quencher) linked by a peptide sequence containing the cleavage site for the enzyme of interest. While this compound itself acts as a fluorogenic substrate where the increase in fluorescence comes from the release of the free AMC fluorophore, it can also function as a component in a FRET system. For instance, Asp-AMC has been utilized as a substrate for L-asparaginase in FRET-based studies, where the released AMC acts as a fluorescence donor to a suitable acceptor molecule like Rhodamine 6G (R6G) mdpi.com. The enzymatic cleavage separates the donor (AMC) from the acceptor, leading to a change in FRET efficiency that correlates with enzyme activity mdpi.com.

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain infrared spectra of absorption or emission of a solid, liquid, or gas. It can provide information about the molecular vibrations within a sample edinst.comthermofisher.com. While direct application of FTIR to monitor the enzymatic cleavage of this compound in real-time solution assays is not a primary application due to the nature of the fluorescence-based assay, FTIR is used in related biochemical and material science contexts. For example, FTIR spectroscopy has been employed to characterize materials incorporating aspartic acid-containing compounds, such as drug-loaded nanoparticles, by identifying characteristic vibrational bands corresponding to the incorporated molecules researchgate.net. This suggests that while not directly used for the fluorogenic assay itself, FTIR can be a complementary technique for characterizing the structure and composition of materials involving aspartate derivatives or in studies related to the delivery or interaction of such compounds.

The integration of this compound and similar substrates with techniques like FRET allows for the development of more complex and sensitive assays, particularly for monitoring enzyme activity in diverse environments, including potentially within cells or in the presence of other biomolecules that might interfere with simple fluorescence measurements.

Use in Combinatorial Library Approaches for Substrate Profiling

Combinatorial library approaches have revolutionized the study of enzyme specificity, particularly for proteases. These methods involve the synthesis and screening of large collections of peptides with variations in their amino acid sequences nih.govnih.govdokumen.pub. AMC-labeled peptide libraries, including those featuring aspartic acid at specific positions, are powerful tools for rapidly profiling the substrate preferences of enzymes nih.govnih.gov.

Positional Scanning Synthetic Combinatorial Libraries (PS-SCLs) are a prominent example of this approach nih.govnih.govresearchgate.net. In PS-SCLs, a library is constructed where one position in a peptide sequence is fixed with a specific amino acid, while the remaining positions are randomized with a mixture of other amino acids nih.gov. By synthesizing and screening a series of such libraries, each with a different amino acid fixed at a particular position, researchers can determine the preferred amino acid residues at each position relative to the cleavage site of an enzyme nih.gov.

For proteases that cleave after an aspartic acid residue, such as caspases, libraries with Asp fixed at the P1 position (the residue immediately N-terminal to the cleavage site) are particularly relevant nih.govnih.gov. By using AMC as the fluorogenic leaving group attached to the C-terminus of the peptide, the cleavage of the peptide bond by the enzyme releases the fluorescent AMC, allowing for the measurement of cleavage rates for each peptide mixture in the library nih.govnih.gov. This high-throughput screening allows for the rapid identification of optimal or preferred substrate sequences for a given enzyme.

While early AMC-labeled libraries had limitations in incorporating all amino acids at the P1 position due to synthesis constraints, advancements in synthesis techniques, such as the use of pre-loaded resins, have expanded the capabilities of these libraries merckmillipore.comnih.gov. The data obtained from screening these combinatorial libraries provide detailed substrate specificity profiles, which are crucial for understanding the biological roles of enzymes and for the rational design of specific enzyme inhibitors or activity probes nih.govresearchgate.neteurogentec.com.

Rational Design and Synthesis of this compound Analogs for Research

The information gleaned from substrate profiling using combinatorial libraries and detailed kinetic studies with this compound and related peptides directly informs the rational design of novel this compound analogs and other fluorogenic substrates. Rational design involves using the understanding of enzyme-substrate interactions and specificity to create modified substrates with improved properties, such as enhanced specificity, sensitivity, or altered cleavage characteristics.

Based on the preferred amino acid sequences identified through combinatorial library screening, researchers can design and synthesize peptide sequences that are highly specific substrates for a particular enzyme nih.govresearchgate.neteurogentec.com. These designed peptides can then be synthesized with the AMC moiety at the C-terminus to create highly sensitive and specific fluorogenic probes. For instance, if a library screen reveals that a protease strongly prefers a sequence like X-Y-Z-Asp at its cleavage site, a fluorogenic substrate with this exact sequence linked to AMC (e.g., Ac-X-Y-Z-Asp-AMC) can be rationally designed and synthesized.

The synthesis of this compound analogs and other AMC-labeled peptides is typically achieved through solid-phase peptide synthesis (SPPS) merckmillipore.comsigmaaldrich.com. This technique allows for the stepwise addition of amino acids to a solid support, building the peptide chain from the C-terminus to the N-terminus sigmaaldrich.com. A key step in synthesizing AMC-labeled peptides is the attachment of the AMC group to the C-terminal amino acid, which can be challenging due to the poor nucleophilicity of the AMC amine group merckmillipore.com. However, specialized resins pre-loaded with amino acid-AMC derivatives, such as Fmoc-Asp(Wang resin)-AMC, have been developed to facilitate the direct synthesis of peptide-AMCs using standard Fmoc-based SPPS protocols merckmillipore.com. This allows for the efficient production of custom-designed AMC-labeled peptides with various sequences.

The ability to rationally design and synthesize this compound analogs and related fluorogenic substrates is essential for advancing research in enzymology, cell biology, and drug discovery. These tailored probes enable researchers to precisely measure the activity of specific enzymes in complex biological samples, identify and validate enzyme targets, and screen for potential enzyme inhibitors.

Methodological Considerations and Challenges in H Asp Amc Based Research

Background Fluorescence and Non-Enzymatic Hydrolysis

A significant challenge when using H-Asp-AMC in fluorometric assays is the potential for background fluorescence and non-enzymatic hydrolysis. The free AMC molecule, the fluorescent product of this compound hydrolysis, exhibits bright blue fluorescence with excitation and emission maxima around 360-380 nm and 440-460 nm, respectively sigmaaldrich.combachem.compnas.org. However, the intact this compound substrate can also exhibit some level of fluorescence, with an emission maximum around 400-405 nm mdpi.com. This inherent fluorescence of the substrate contributes to background signal, which can be particularly problematic when measuring low enzyme activity or when using high substrate concentrations mdpi.comeur.nl.

High substrate concentrations, while potentially increasing the reaction rate, can lead to a high background fluorescence that interferes with the detection of the liberated AMC, especially in the low activity range, such as in patient samples mdpi.com. Researchers have addressed this by reducing the Asp-AMC concentration in assays to minimize background fluorescence mdpi.com. For instance, studies have reduced Asp-AMC concentrations from typical ranges of 0.5-1.5 mM to much lower levels, such as 25 µM or even 12.5 µM, to improve the detection of low enzyme activity mdpi.com.

Substrate Solubility and Stability in Assay Buffers

The solubility and stability of this compound in various assay buffers are critical factors for successful enzyme activity measurements. This compound is a peptide-based substrate, and its solubility can be influenced by its amino acid composition and the properties of the solvent or buffer used bachem.comsb-peptide.com. Peptides with a higher proportion of charged amino acids are generally more soluble in water or aqueous buffers bachem.comsb-peptide.com. This compound, containing an aspartic acid residue, has an acidic character, and its solubility in aqueous solutions can potentially be improved by adjusting the pH sb-peptide.com.

To prepare stock solutions, appropriate solvents should be selected based on the product's solubility . Heating the tube to 37°C and sonicating in an ultrasonic bath can help increase solubility . Once prepared, stock solutions should be stored properly, typically at -20°C or -80°C, to maintain stability and avoid degradation caused by repeated freezing and thawing sigmaaldrich.commdpi.com. The recommended storage period for stock solutions varies depending on the storage temperature .

The stability of this compound in the assay buffer over the duration of the experiment is also important. While AMC and Asp-AMC aliquots can be used multiple times when stored properly without loss of potency due to degradation, the stability within the specific assay buffer conditions (pH, temperature, presence of other components) needs to be considered mdpi.com. Some studies suggest that Asp-AMC might be somewhat unstable at high pH, such as pH 10.7, which is sometimes used to stop enzyme assays eur.nl. Therefore, selecting an appropriate buffer system and pH is crucial for maintaining substrate stability during the assay mdpi.comeur.nl.

Potential for Enzyme Interference in Complex Biological Matrices (Research Samples)

Assaying enzyme activity using this compound in complex biological matrices, such as serum, plasma, blood, or cell lysates, presents challenges due to the potential for interference from other enzymes and components present in the matrix mdpi.comrsc.org. Complex biological samples contain a multitude of proteins, enzymes, and other molecules that could potentially interact with the substrate or the released fluorescent product, leading to inaccurate results rsc.org.

Researchers have employed strategies to address matrix effects and potential enzyme interference. These include optimizing assay conditions specifically for the biological matrix being studied mdpi.com. Using appropriate controls, such as matrix samples without the added enzyme or with known inhibitors of the target enzyme, can help to identify and quantify background activity and interference from the matrix nih.gov. Diluting complex biological samples can also help reduce the concentration of interfering substances, although this might also reduce the target enzyme activity mdpi.com. In some cases, alternative methods or probes might be considered when fluorescence-based assays with substrates like Asp-AMC are incompatible with complex biological matrices like whole blood mdpi.com.

Influence of Assay Conditions on this compound Reactivity and Specificity

The reactivity and specificity of this compound towards the target enzyme are significantly influenced by the assay conditions, including buffer composition, pH, temperature, substrate concentration, and incubation time sb-peptide.comnih.gov. Optimizing these conditions is crucial for ensuring that the assay specifically measures the activity of the enzyme of interest and provides accurate kinetic data.

Buffer system and pH play a critical role in enzyme activity and substrate hydrolysis mdpi.commdpi.comnih.gov. Different enzymes have optimal pH ranges for activity, and the stability and ionization state of this compound can also be affected by pH eur.nlsb-peptide.com. Studies have utilized various buffer systems, such as HEPES or Tris buffers, at different pH values to optimize enzyme activity measurements with AMC-based substrates nih.govresearchgate.net. For example, L-asparaginase activity assays using Asp-AMC have been performed at pH 7.4 mdpi.com.

Temperature affects the rate of enzymatic reactions. Assays are typically performed at a specific temperature, such as 37°C, which is often the physiological temperature for human enzymes mdpi.comresearchgate.net. However, the optimal temperature for activity can vary depending on the enzyme source researchgate.net.

Substrate concentration is another critical parameter. Using substrate concentrations around the Michaelis-Menten constant (Km) for the enzyme can be important for determining kinetic parameters nih.gov. However, as mentioned earlier, high substrate concentrations can increase background fluorescence mdpi.com. Therefore, optimizing substrate concentration involves balancing the need for sufficient reaction rate with the need to minimize background interference mdpi.comnih.gov. Studies have tested a range of Asp-AMC concentrations to optimize high-throughput screening assays nih.gov.

Incubation time needs to be optimized to ensure that the reaction proceeds within the linear range of product formation and that sufficient fluorescent signal is generated for detection mdpi.com. Longer incubation times can increase the accumulated product, potentially enhancing sensitivity, but might also increase the contribution of non-enzymatic hydrolysis mdpi.com.

The specificity of this compound cleavage by the target enzyme is paramount. While this compound is designed as a substrate for enzymes that cleave after aspartic acid, other proteases might exhibit some level of activity towards this substrate, particularly in complex biological matrices mdpi.comnih.gov. Researchers assess enzyme specificity by testing the enzyme's activity with a panel of different substrates or by using specific inhibitors pnas.orgresearchgate.netnih.gov. For instance, studies have shown that some aminopeptidases fail to cleave after charged amino acids like aspartic acid in substrates like this compound nih.gov.

Optimizing excitation and emission wavelengths for fluorescence detection is also crucial for maximizing the signal-to-noise ratio and ensuring specificity mdpi.comnih.gov. The distinct fluorescence spectra of this compound and the released AMC allow for the selection of optimal wavelengths to differentiate between the substrate and the product mdpi.comnih.gov. For AMC detection, excitation at 360 nm and emission at 460 nm are commonly used to achieve a greater fluorescence difference between substrate and product sigmaaldrich.commdpi.comnih.govresearchgate.net.

Future Directions and Emerging Research Avenues for H Asp Amc

Development of Next-Generation Fluorogenic Probes Based on AMC Scaffold

The development of next-generation fluorogenic probes based on the AMC scaffold is driven by the need for enhanced sensitivity, improved selectivity, and greater stability in diverse biological environments. While AMC-based substrates have been widely used, ongoing research aims to address limitations such as potential background fluorescence and off-target enzyme activity.

New strategies involve modifying the AMC scaffold or incorporating it into more complex probe designs. For instance, the development of internally quenched fluorogenic probes, where the fluorescence of the AMC moiety is quenched until enzymatic cleavage occurs, significantly increases the signal-to-noise ratio and improves detection sensitivity acs.orgbachem.com. Such probes can offer higher turn-on ratios compared to traditional AMC substrates acs.orgbachem.com.

Beyond direct modifications of the AMC structure, researchers are exploring alternative fluorogenic scaffolds and integrating them with targeting moieties to achieve higher specificity for particular enzymes or cellular environments . The development of novel reporter molecules, such as NBD-amides (based on the 7-nitrobenz-2-oxa-1,3-diazol-4-yl group), represents another avenue for creating next-generation protease substrates with potentially reduced susceptibility to assay interference compared to some conventional substrates . These advancements contribute to the creation of more precise and reliable tools for monitoring enzyme activity in complex biological samples.

Expansion of H-Asp-AMC Applications to Novel Enzyme Systems

This compound and similar aspartic acid-AMC conjugates have demonstrated utility in assaying the activity of enzymes that cleave at aspartic acid residues. Notably, Asp-AMC has been employed as a specific and sensitive substrate for the fluorimetric assay of glycoasparaginase, facilitating diagnostic laboratory analysis. Another related substrate, Suc-[D-Asp]-MCA (where MCA is 7-amino-4-methylcoumarin), has been utilized to measure the activity of D-aspartyl endopeptidase, an enzyme involved in the cleavage of proteins containing D-isomerized aspartic acid.

Building upon these established applications, there is potential to expand the use of this compound to investigate novel enzyme systems. This includes exploring its reactivity with other peptidases and proteases that may exhibit specificity for aspartic acid at the cleavage site within various peptide or protein substrates. Identifying and characterizing new enzymes that process aspartic acid-containing sequences is crucial for understanding diverse biological processes and pathways. The sensitivity and ease of use of this compound make it a suitable candidate for initial screening and kinetic characterization of such enzymes. Research into enzymes involved in protein degradation, processing, or signaling that act on aspartic acid residues could benefit from the application of this compound.

Integration into Systems Biology and Proteomics Research Approaches

Systems biology and proteomics aim to understand biological systems by studying the interactions and dynamics of their components on a large scale. While proteomics primarily focuses on the identification and quantification of proteins, enzyme activity assays, such as those utilizing this compound, provide crucial functional information that complements proteomic data.

Integrating this compound derived enzyme activity data into systems biology and proteomics research approaches can offer a more comprehensive view of cellular states and processes. Quantitative measurements of specific enzyme activities can be correlated with protein abundance data obtained from mass spectrometry-based proteomics to understand the relationship between protein levels and functional activity. This integrated approach can help in identifying key regulatory enzymes within biological pathways and networks.

Q & A

Q. Advanced Research Focus

- Standardized protocols : Adopt ISO guidelines for fluorometric assays, including instrument calibration (e.g., quinine sulfate standards).

- Data transparency : Share raw fluorescence readings and analysis scripts via repositories like Zenodo.

- Reagent validation : Use batch-controlled this compound (purity >98%, confirmed by COA) and document storage conditions (−20°C, desiccated) .

How can researchers interpret unexpected inhibition patterns in this compound cleavage assays?

Advanced Research Focus

Unexpected inhibition may indicate:

- Allosteric modulation : Perform kinetic assays at varying substrate/enzyme ratios to identify non-Michaelis-Menten behavior.

- Competitive inhibition : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive mechanisms.

- Post-translational modifications : Analyze enzyme samples via Western blot for phosphorylation or glycosylation .

What advanced experimental designs combine this compound assays with omics approaches?

Q. Advanced Research Focus

- Activity-based proteomics : Couple this compound assays with LC-MS/MS to identify co-purifying proteins.

- Transcriptomics : Correlate enzyme activity (measured via this compound) with gene expression profiles under stress conditions.

- CRISPR screening : Knock out M18 aminopeptidase genes and assess phenotypic changes using this compound as a functional readout .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。